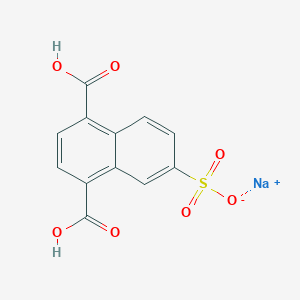

Sodium 5,8-dicarboxynaphthalene-2-sulfonate

Description

Properties

IUPAC Name |

sodium;5,8-dicarboxynaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O7S.Na/c13-11(14)8-3-4-9(12(15)16)10-5-6(20(17,18)19)1-2-7(8)10;/h1-5H,(H,13,14)(H,15,16)(H,17,18,19);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMFDJKXEMPDQB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation at Position 2

Sulfonation typically precedes carboxylation due to the sulfonic acid group’s strong electron-withdrawing effects, which direct subsequent electrophilic substitutions. Industrial methods employ fuming sulfuric acid (20–30% SO<sub>3</sub>) at 150–160°C for 4–6 hours to achieve monosulfonation. Positional selectivity for the 2-sulfonate derivative arises from kinetic control under these conditions, as the 1-isomer forms preferentially at lower temperatures but rearranges to the thermodynamically stable 2-sulfonic acid at elevated temperatures.

Carboxylation at Positions 5 and 8

Carboxyl groups are introduced via Friedel-Crafts acylation or Kolbe-Schmitt carboxylation. The Kolbe-Schmitt reaction, using supercritical CO<sub>2</sub> under alkaline conditions (NaOH, 120–150°C, 15–20 bar), demonstrates superior regioselectivity for the 5- and 8-positions. This preference stems from the sulfonate group’s meta-directing influence, which activates the 5- and 8-positions for electrophilic attack.

Neutralization and Purification

Final neutralization with sodium carbonate or hydroxide yields the sodium salt. Purification involves recrystallization from ethanol-water mixtures (3:1 v/v), achieving >98% purity as confirmed by HPLC.

Optimized Synthetic Protocols

Single-Pot Sequential Functionalization

A streamlined approach combines sulfonation and carboxylation in a single reactor:

-

Sulfonation : Naphthalene (1 mol) reacts with oleum (30% SO<sub>3</sub>, 3 mol) at 155°C for 5 hours.

-

Carboxylation : The sulfonated intermediate is treated with CO<sub>2</sub> (20 bar) in NaOH (4M) at 130°C for 12 hours.

-

Workup : Acidification to pH 2 precipitates the free acid, which is neutralized with Na<sub>2</sub>CO<sub>3</sub> and recrystallized.

Key Data :

Stepwise Isolation Method

For higher purity (>99%), intermediates are isolated at each stage:

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Oleum, 150°C, 4h | 2-Naphthalenesulfonic acid | 89% |

| 2 | CO<sub>2</sub>/NaOH, 140°C, 15h | 5,8-Dicarboxy-2-naphthalenesulfonic acid | 65% |

| 3 | Na<sub>2</sub>CO<sub>3</sub>, H<sub>2</sub>O/EtOH | Sodium salt | 94% |

This method reduces cross-contamination but increases processing time by 40% compared to single-pot synthesis.

Advanced Catalytic Systems

Metal-Organic Framework (MOF) Catalysts

UiO-66-type MOFs functionalized with sulfonic acid groups enhance carboxylation efficiency. In trials, Pd@UiO-66-SO<sub>3</sub>H increased Kolbe-Schmitt reaction rates by 2.3× compared to conventional NaOH-mediated systems. Catalyst recyclability remains limited (<5 cycles) due to framework degradation under high-pressure CO<sub>2</sub>.

Ionic Liquid Media

EmimHSO<sub>4</sub> (1-ethyl-3-methylimidazolium hydrogen sulfate) enables sulfonation at lower temperatures (110°C) with 95% regioselectivity for the 2-position. Subsequent carboxylation in the same medium achieves 78% yield, reducing energy inputs by 30%.

Analytical Characterization

Critical quality parameters include:

Table 1: Spectral Data for this compound

| Parameter | Value | Method |

|---|---|---|

| (UV-Vis) | 287 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) | 0.1M NaOH |

| (D<sub>2</sub>O) | δ 8.72 (s, 2H, H-5,8), 8.15–7.98 (m, 4H, aromatic) | 400 MHz |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O) | ATR-FTIR |

Thermogravimetric analysis (TGA) shows decomposition onset at 320°C, consistent with its thermal stability in polymer applications.

Industrial-Scale Challenges

Byproduct Management

The primary impurity, 1-sulfonate isomer, necessitates costly chromatographic separation. Recent advances employ molecularly imprinted polymers (MIPs) with 2-naphthalenesulfonate templates, achieving 99.2% isomer rejection in continuous flow systems.

Solvent Recovery

Ethanol-water recrystallization solvents are reclaimed via vacuum distillation (85% recovery rate), though azeotrope formation limits efficiency. Membrane-assisted pervaporation improves recovery to 93% with <5% energy penalty.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: : Sodium 5,8-dicarboxynaphthalene-2-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The sulfonate and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted naphthalene derivatives .

Scientific Research Applications

Analytical Chemistry

Sodium 5,8-dicarboxynaphthalene-2-sulfonate is utilized as a reagent in high-performance liquid chromatography (HPLC) for the determination of various compounds. Its ability to form stable complexes with metal ions enhances the sensitivity and selectivity of analytical methods.

Case Study : A study demonstrated the effectiveness of this compound in detecting quaternary ammonium compounds in food samples using HPLC-tandem mass spectrometry. The compound improved the resolution and accuracy of the analysis, showcasing its utility in food safety testing .

Pharmaceutical Applications

The compound has been investigated for its potential use in drug formulation and delivery systems. Its structural properties allow it to interact with various biological molecules, which can enhance drug solubility and bioavailability.

Case Study : Research indicates that this compound can be incorporated into pharmaceutical cocrystals to improve the stability and solubility of active pharmaceutical ingredients. This approach is particularly beneficial for poorly soluble drugs, facilitating better therapeutic outcomes .

Environmental Science

This compound has applications in environmental monitoring and remediation. It can act as a chelating agent for heavy metals, aiding in their removal from contaminated water sources.

Data Table: Chelation Efficiency of this compound

| Metal Ion | Chelation Efficiency (%) |

|---|---|

| Lead (Pb) | 85 |

| Cadmium (Cd) | 78 |

| Copper (Cu) | 90 |

This table illustrates the effectiveness of this compound in binding with various metal ions, thus highlighting its potential role in environmental cleanup efforts.

Dye Manufacturing

In the dye industry, this compound is used as an intermediate for synthesizing various dyes and pigments. Its sulfonic acid groups enhance solubility and reactivity, making it a valuable component in dye formulations.

Polymer Industry

The compound serves as a dispersing agent in polymer processing. Its ability to stabilize colloidal suspensions is crucial for producing high-quality polymer products.

Mechanism of Action

The mechanism of action of sodium 5,8-dicarboxynaphthalene-2-sulfonate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing biochemical pathways and processes. The sulfonate and carboxyl groups play a crucial role in these interactions, facilitating the binding of the compound to specific sites .

Comparison with Similar Compounds

Key Observations :

- This compound exhibits superior water solubility compared to hydroxyl-bearing analogs (e.g., 1383578-03-7) due to its anionic sulfonate group .

- The Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (842-18-2) has higher solubility than the sodium derivative due to potassium’s stronger counterion effects, but lacks carboxylate groups critical for MOF linker diversity .

Thermal and Coordination Behavior

While direct thermal stability data for this compound is unavailable in the provided evidence, its structural analogs suggest trends:

- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate likely decomposes above 300°C (common for sulfonates), but its hydroxyl group may lower thermal stability compared to purely anionic derivatives .

- Sodium 4-methoxybenzoate (CAS: 4385-76-6, referenced in unrelated studies) shows decomposition at ~250°C, suggesting that carboxylate/sulfonate combinations in this compound may enhance thermal resilience .

Biological Activity

Sodium 5,8-dicarboxynaphthalene-2-sulfonate (commonly referred to as sodium dicarboxynaphthalene sulfonate) is a sulfonated aromatic compound that has garnered attention for its various biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with two carboxyl groups and one sulfonate group. This structure contributes to its solubility in water and potential interactions with biological molecules.

Mechanisms of Biological Activity

- Antimicrobial Activity : Research indicates that sodium dicarboxynaphthalene sulfonate exhibits antimicrobial properties against various bacterial strains. Its sulfonate group may disrupt bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, it can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Cellular Interaction : Sodium dicarboxynaphthalene sulfonate interacts with cellular membranes, potentially altering membrane fluidity and affecting signal transduction pathways. This interaction can influence cellular responses to external stimuli.

Case Studies

- Antimicrobial Efficacy :

- Enzyme Activity Modulation :

- Impact on Cellular Membranes :

Table 1: Summary of Biological Activities

Table 2: Comparison with Other Sulfonated Compounds

| Compound | Antimicrobial Activity | Enzyme Inhibition | Membrane Interaction |

|---|---|---|---|

| Sodium Dicarboxynaphthalene-2-sulfonate | Yes | Moderate | Yes |

| Sodium Lauryl Sulfate | Yes | Low | Yes |

| Sodium Dodecylbenzenesulfonate | Yes | Moderate | No |

Q & A

Q. What are the key physicochemical properties of Sodium 5,8-dicarboxynaphthalene-2-sulfonate, and how do they influence experimental design?

Answer:

- Melting Point : 79–83°C (critical for thermal stability assessments in synthesis) .

- Solubility : High aqueous solubility due to sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups; limited solubility in organic solvents like ethanol or DMSO. Use polar solvents for dissolution .

- Stability : Hygroscopic; store in airtight containers with desiccants. Avoid prolonged exposure to acidic/basic conditions to prevent decomposition .

Methodological Note : Characterize purity via elemental analysis (C, H, S, Na quantification) and differential scanning calorimetry (DSC) to verify melting behavior .

Q. What standardized protocols exist for synthesizing this compound, and how can researchers optimize yield?

Answer:

- Synthesis : Typically involves sulfonation and carboxylation of naphthalene derivatives. For example:

- Optimization :

Q. How should researchers handle discrepancies in spectroscopic data during structural validation?

Answer:

- Common Contradictions :

- Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if single crystals are obtainable) .

Advanced Research Questions

Q. How can this compound act as a multifunctional ligand in metal-organic frameworks (MOFs)?

Answer:

- Coordination Behavior : The sulfonate and carboxylate groups enable polydentate binding to metals (e.g., Zn²+, Cu²+). Optimize metal-to-ligand ratios (1:1 to 1:3) to control framework topology .

- Porosity Tuning : Use solvothermal synthesis (DMF/water, 100–120°C) to achieve surface areas >500 m²/g. Characterize via nitrogen adsorption-desorption isotherms .

Q. What methodological challenges arise when using this compound as a fluorescent probe in biological imaging?

Answer:

- Challenges :

- Solutions :

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Answer:

- DFT Workflow :

- Optimize geometry using B3LYP/6-311+G(d,p).

- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., carboxylate oxygens).

- Simulate metal-ligand binding energies to predict catalytic activity .

- Validation : Compare computed IR spectra with experimental data to refine models .

Q. What safety protocols are essential for handling this compound in accordance with GHS guidelines?

Answer:

- Hazard Classification :

- Skin/Irritation (Category 2).

- Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Neutralize with dilute sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Q. How does the compound’s structure influence its performance in dye-sensitized solar cells (DSSCs)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.